molecular formula C13H27N3O3 B14007755 Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate CAS No. 5441-22-5

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate

Cat. No.: B14007755
CAS No.: 5441-22-5
M. Wt: 273.37 g/mol
InChI Key: IMEMKNYAKHXGHR-UHFFFAOYSA-N
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Description

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate typically involves the reaction of 4-oxobutanoic acid with bis[2-(dimethylamino)ethyl]amine in the presence of a methylating agent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used but can include various substituted amines or esters.

Scientific Research Applications

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5441-22-5

Molecular Formula

C13H27N3O3

Molecular Weight

273.37 g/mol

IUPAC Name

methyl 4-[bis[2-(dimethylamino)ethyl]amino]-4-oxobutanoate

InChI

InChI=1S/C13H27N3O3/c1-14(2)8-10-16(11-9-15(3)4)12(17)6-7-13(18)19-5/h6-11H2,1-5H3

InChI Key

IMEMKNYAKHXGHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CCN(C)C)C(=O)CCC(=O)OC

Origin of Product

United States

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